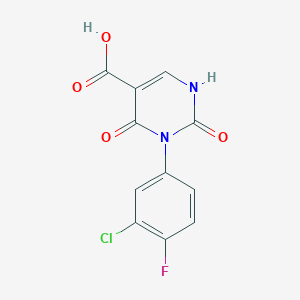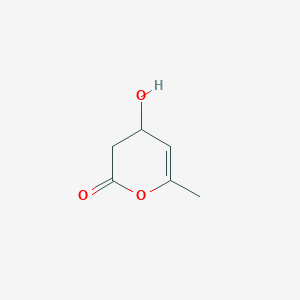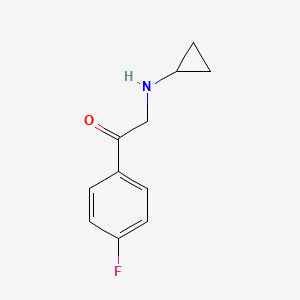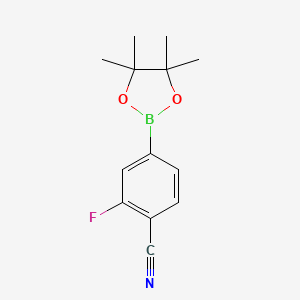
3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“3-Chloro-4-fluorophenylacetic acid” is a compound with the CAS Number: 705-79-3 . It has a molecular weight of 188.59 . It is a useful intermediate for organic synthesis . “3-Chloro-4-fluorophenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The Inchi Code for “3-Chloro-4-fluorophenylacetic acid” is 1S/C8H6ClFO2/c9-6-3-5 (4-8 (11)12)1-2-7 (6)10/h1-3H,4H2, (H,11,12) . The molecular formula for “3-Chloro-4-fluorophenylboronic acid” is C6H5BClFO2 .
Physical And Chemical Properties Analysis
The boiling point of “3-Chloro-4-fluorophenylacetic acid” is 55-58 . The physical form is a solid-powder .
Safety And Hazards
Zukünftige Richtungen
There is a study leveraging the 3-Chloro-4-fluorophenyl motif to identify inhibitors of Tyrosinase from Agaricus bisporus . The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, showing a light improvement in potency with respect to previous reports for active 4-fluorophenyl-based analogues .
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O4/c12-7-3-5(1-2-8(7)13)15-9(16)6(10(17)18)4-14-11(15)19/h1-4H,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTUXZQYAIADHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=CNC2=O)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B1463675.png)


![1-Benzyl 2-methyl (2S,5S)-5-[(E)-3-(tert-butoxy)-3-oxo-1-propenyl]-1,2-azepanedicarboxylate](/img/structure/B1463681.png)


![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)
![2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B1463687.png)
![1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463690.png)
